molecular formula C24H16FN3O3S B2385617 N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 902933-42-0

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2385617
CAS No.: 902933-42-0
M. Wt: 445.47
InChI Key: MMBCBNVYWBVYBM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a benzofuro[3,2-d]pyrimidine core, and a thioacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.

    Introduction of the Thioacetamide Moiety: The thioacetamide group is introduced through a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the 3-fluorophenyl group to the thioacetamide-benzofuro[3,2-d]pyrimidine intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(3-bromophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Uniqueness

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3S/c25-15-7-6-8-16(13-15)26-20(29)14-32-24-27-21-18-11-4-5-12-19(18)31-22(21)23(30)28(24)17-9-2-1-3-10-17/h1-13H,14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBCBNVYWBVYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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